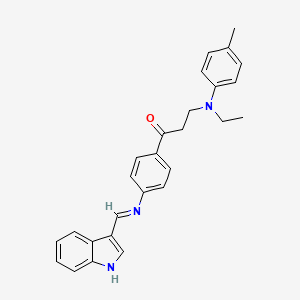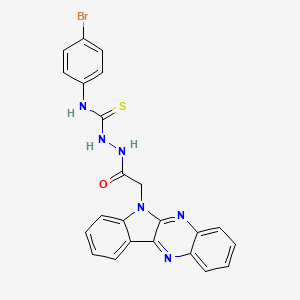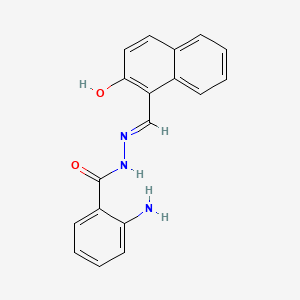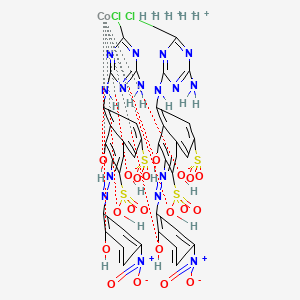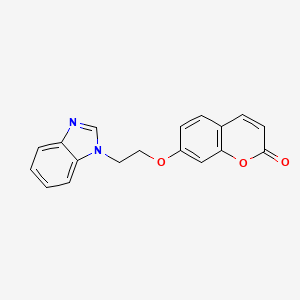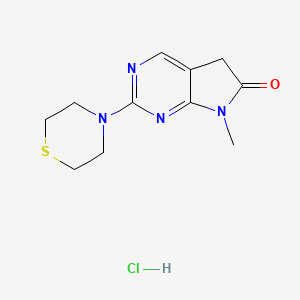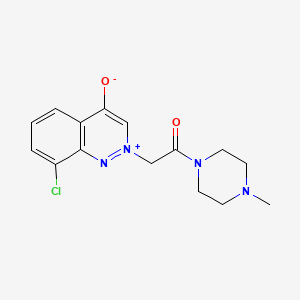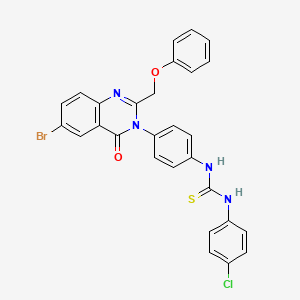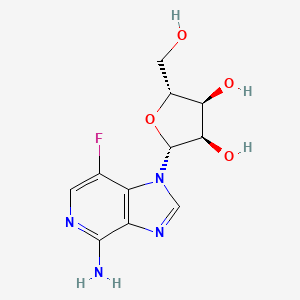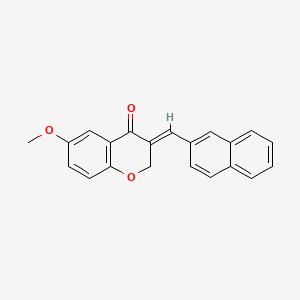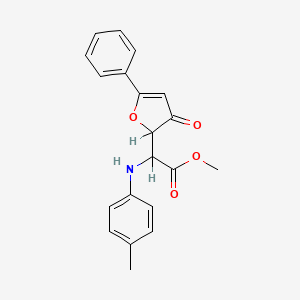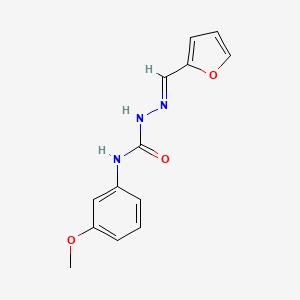
2-Furaldehyde, 4-(m-methoxyphenyl)semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 4-(m-methoxyphenyl)semicarbazone typically involves the reaction of 2-furaldehyde with 4-(m-methoxyphenyl)semicarbazide. This reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Furaldehyde, 4-(m-methoxyphenyl)semicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the semicarbazone group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of furoic acid.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Furaldehyde, 4-(m-methoxyphenyl)semicarbazone involves its interaction with specific molecular targets. For example, as an inhibitor of cathepsin B, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Furaldehyde 4-phenyl semicarbazone
- Thiosemicarbazones
- Hydrazones
Uniqueness
2-Furaldehyde, 4-(m-methoxyphenyl)semicarbazone is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other semicarbazones and thiosemicarbazones, it has shown promising results as a cathepsin B inhibitor, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
119034-10-5 |
|---|---|
Molekularformel |
C13H13N3O3 |
Molekulargewicht |
259.26 g/mol |
IUPAC-Name |
1-[(E)-furan-2-ylmethylideneamino]-3-(3-methoxyphenyl)urea |
InChI |
InChI=1S/C13H13N3O3/c1-18-11-5-2-4-10(8-11)15-13(17)16-14-9-12-6-3-7-19-12/h2-9H,1H3,(H2,15,16,17)/b14-9+ |
InChI-Schlüssel |
GAYIDXUITKWRHY-NTEUORMPSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)NC(=O)N/N=C/C2=CC=CO2 |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)NN=CC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


